molecular formula C10H9FO2 B13918193 cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B13918193
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-RKDXNWHRSA-N
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Description

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a high-value fluorinated cyclopropane derivative designed for pharmaceutical and chemical research. This compound features a cis-configured cyclopropane ring fused directly to a para-fluorophenyl group, creating a rigid, stereodefined scaffold that is highly useful in medicinal chemistry and drug discovery . The cis relative stereochemistry of the carboxylic acid and 4-fluorophenyl groups on the cyclopropane ring is a key structural feature that influences its biological activity and physicochemical properties. Cyclopropane-containing structures are prized in drug design for their ability to act as bioisosteres, impose conformational restraint, and improve metabolic stability . The incorporation of a fluorine atom at the 4-position of the phenyl ring is a common strategy to fine-tune a molecule's properties, potentially affecting its lipophilicity, metabolic profile, and membrane permeability. As a building block, this carboxylic acid can be readily functionalized, particularly via amide coupling or esterification reactions of the carboxyl group, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . While the specific biological mechanism of action for this precise compound must be determined experimentally, molecules with this general structure are frequently investigated as potential enzyme inhibitors or receptor modulators. Researchers can leverage this compound in the development of novel therapeutic agents, chemical probes, and as a key intermediate in complex organic syntheses. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

QJJWMUZHTDQZDW-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid involves the cyclopropanation of 4-fluorostyrene or related precursors using diazo compounds under catalytic conditions. The cyclopropanation introduces the three-membered cyclopropane ring adjacent to the aromatic ring, followed by oxidation or hydrolysis to install the carboxylic acid group.

Cyclopropanation of 4-Fluorostyrene

  • Reaction : 4-Fluorostyrene undergoes cyclopropanation with diazomethane or substituted diazo compounds.
  • Catalysts : Transition metal catalysts such as rhodium (Rh) or copper (Cu) complexes are employed to facilitate the cyclopropanation.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.
  • Temperature : Controlled heating between 80–120 °C optimizes yield and minimizes side reactions.
  • Atmosphere : Inert atmospheres (nitrogen or argon) are used to prevent oxidation or decomposition of sensitive intermediates.

This method typically yields the cyclopropane ring with high stereoselectivity favoring the cis isomer due to steric and electronic factors during the cyclopropanation step.

Favorskii Rearrangement Route

An alternative synthetic pathway involves the Favorskii rearrangement of α-halo ketones or cyclobutanones bearing fluorophenyl substituents.

  • Process : Treatment of halogenated cyclobutanone precursors with aqueous bases such as sodium hydroxide or potassium carbonate at temperatures ranging from -20 to +40 °C (preferably +10 to +25 °C).
  • Solvents : The reaction is performed in the presence of inert diluents like ethers (dioxane, tetrahydrofuran, dimethoxyethane) or water-immiscible solvents (methylene chloride, petroleum ether, toluene).
  • Workup : Acidification with mineral acids (hydrochloric acid or sulfuric acid) liberates the cyclopropanecarboxylic acid.
  • Selectivity : Conditions are optimized to favor formation of the cis isomer and minimize by-products.
  • Yield : Reported yields are moderate (~25%), but process optimization can improve this.

This method is particularly useful for preparing chlorofluoroalkyl-substituted cyclopropanecarboxylic acids and their derivatives, which can be adapted for fluorophenyl analogs.

Ester Hydrolysis and Amidation Routes

  • Starting from cyclopropanecarboxylate esters derived from 4-fluorophenyl precursors, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.
  • Amidation of esters or acid chlorides can be performed to obtain amide derivatives, which can be further transformed if needed.
  • Phase transfer catalysis and chlorinated solvents like dichloromethane are sometimes used during cyclization steps to improve reaction rates.

Industrial Scale Considerations

  • Continuous flow reactors and high-efficiency catalytic systems are employed to scale up the cyclopropanation process.
  • Reaction parameters such as stoichiometry of diazo compounds, catalyst loading, temperature, and solvent choice are carefully controlled to maximize yield and purity.
  • Purification often involves chromatographic methods or crystallization to isolate the cis isomer with high stereochemical purity.

Comparative Data Table of Preparation Routes

Preparation Method Key Reagents & Catalysts Conditions Yield (%) Selectivity (cis/trans) Notes
Cyclopropanation of 4-Fluorostyrene Diazomethane, Rh or Cu catalyst 80–120 °C, inert atmosphere 50–80 High cis selectivity Common method; scalable; requires diazo compound handling precautions
Favorskii Rearrangement α-Halo ketones, NaOH or K2CO3 10–25 °C, ethers or chlorinated solvents ~25 Predominantly cis Moderate yield; mild conditions; acid workup needed; suitable for halogenated analogs
Ester Hydrolysis & Amidation Cyclopropanecarboxylate esters, acids or bases Varied, often reflux or room temp 40–70 Depends on precursor Useful for functional group interconversion; may require phase transfer catalysts
Industrial Continuous Flow Optimized catalysts and solvents Controlled temperature and flow rates >80 High cis selectivity Enhanced reproducibility and yield; process optimization critical

Research Findings and Optimization Notes

  • Catalyst Choice : Rhodium catalysts generally provide higher stereoselectivity and yields compared to copper catalysts but are more expensive.
  • Solvent Effects : Polar aprotic solvents enhance diazo compound stability and reaction rates; ethers are preferred in Favorskii rearrangement to maintain solubility.
  • Temperature Control : Lower temperatures in Favorskii rearrangement minimize side reactions and favor cis isomer formation.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are standard for purity and impurity profiling.
  • Stereochemical Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (including 2D techniques) and X-ray crystallography are used to confirm cis configuration.
  • Computational Support : Density functional theory (DFT) calculations assist in predicting reaction pathways and NMR chemical shifts to resolve structural ambiguities.

Chemical Reactions Analysis

Types of Reactions: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopropane Derivatives

Table 1: Structural and Physical Property Comparisons
Compound Name Substituents Molecular Weight (g/mol) pKa Key Properties/Applications References
cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-Fluorophenyl, cis-configuration 180.18 4.56 Moderate acidity; potential CNS targeting
cis-2-(difluoromethyl)cyclopropanecarboxylic acid Difluoromethyl 164.12 N/A Higher lipophilicity; used in drug intermediates
(+)-CAMP3 [(+)-cis-2-(aminomethyl)-cyclopropanecarboxylic acid] Aminomethyl 145.16 N/A GABAC receptor agonist; CNS activity
cis-2-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid 2,4-Dichlorophenyl 235.08 ~3.8–4.2 Enhanced acidity; antimicrobial applications
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid 3,4-Difluorophenyl, trans-configuration 198.16 ~4.4 Altered stereochemistry; improved solubility
Key Observations :
  • Acidity : The pKa of ~4.56 for the target compound is comparable to dichlorophenyl analogs (~3.8–4.2), suggesting similar deprotonation behavior in physiological conditions .

Cyclopentane and Larger Ring Analogs

Table 2: Comparison with Cyclopentane Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Key Differences References
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Cyclopentane 300.30 Reduced ring strain; longer synthesis routes
CIS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID Cyclohexane 250.25 Increased hydrophobicity; lower solubility
Key Observations :
  • Ring Strain : Cyclopropane derivatives like the target compound exhibit higher ring strain, increasing reactivity compared to cyclopentane or cyclohexane analogs. This strain may enhance binding to rigid enzyme active sites .
  • Synthetic Complexity : Cyclopentane derivatives often require multi-step syntheses (e.g., hydrosulfonylation under visible light) , whereas cyclopropane analogs can be synthesized via cyclopropanation of alkenes, offering scalability advantages .

Biological Activity

Cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various enzyme systems. This article reviews its biological activity, focusing on its interactions with monoamine oxidases (MAOs) and GPR120, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound contains a cyclopropane ring and a fluorinated phenyl group, which contribute to its unique chemical properties. The presence of the fluorine atom affects its lipophilicity and pKa values, influencing its biological activity.

1. Inhibition of Monoamine Oxidases

Research indicates that this compound exhibits selective inhibition of monoamine oxidase B (MAO B). In comparative studies, the cis isomers showed significantly lower inhibition potency against MAO A compared to their trans counterparts. Specifically, cis-2-fluoro-2-(4-fluorophenyl)cyclopropylamine was found to have an IC50 value indicating weaker activity against MAO A but comparable inhibition against MAO B .

Table 1: Inhibition Potency of Cis and Trans Isomers on MAOs

CompoundIC50 (MAO A)IC50 (MAO B)Selectivity Ratio (MAO A/MAO B)
Trans-2-fluoro-2-(4-trifluoromethylphenyl)amineLow μMModerate μM7:1
Cis-2-fluoro-2-(4-fluorophenyl)amineHigh μMModerate μM1:27

2. Modulation of GPR120

This compound has been identified as a modulator of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. This modulation suggests potential therapeutic applications in diabetes management. The compound's ability to influence GPR120 signaling pathways could lead to new treatments for metabolic disorders .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on MAO Inhibition : In a study published in Journal of Medicinal Chemistry, the effects of various substitutions on the phenyl ring were analyzed. It was found that electron-withdrawing groups enhanced MAO inhibition, while electron-donating groups had negligible effects .
  • GPR120 Modulation Research : A patent application highlighted the synthesis and evaluation of cyclopropanecarboxylic acids as GPR120 modulators, emphasizing their potential for treating diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of cyclopropane derivatives typically involves [2+1] cycloaddition or ring-closing reactions. For cis-configured cyclopropanes, stereoselective methods such as transition-metal-catalyzed processes (e.g., Simmons-Smith) or photochemical reactions are critical. The 4-fluorophenyl group may require protection during synthesis to avoid electrophilic substitution side reactions. Evidence from structurally analogous compounds (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid) suggests that reaction temperature and catalyst choice significantly impact cis/trans isomer ratios . Cyclopropanecarboxylic acid derivatives often utilize carboxylic acid precursors, as seen in the synthesis of related intermediates like erlotinib .

Q. What analytical techniques are most effective for characterizing cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the cyclopropane ring structure (e.g., characteristic δ 1.5–2.5 ppm for cyclopropane protons) and cis stereochemistry via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C10_{10}H9_9FO2_2, MW 180.18 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity.
  • IR Spectroscopy : Confirms carboxylic acid functionality (C=O stretch ~1700 cm1^{-1}) .

Q. How should researchers handle stability and storage of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid?

  • Methodological Answer : Cyclopropane rings are strain-rich and may decompose under heat or UV light. Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Use amber vials to minimize photodegradation. For aqueous solutions, buffer at pH 4–6 to avoid decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Stereochemical impurities : Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Solubility artifacts : Use standardized DMSO stock concentrations (<1% v/v) to avoid aggregation in bioassays .
  • Metabolic instability : Perform stability assays in liver microsomes to rule out rapid degradation in cell-based studies .

Q. What strategies are effective for separating cis and trans isomers of 2-(4-fluorophenyl)cyclopropanecarboxylic acid?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • Crystallization : Exploit differential solubility in ethanol/water mixtures.
  • Derivatization : Convert to methyl esters or amides to enhance separation efficiency .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the carboxylic acid’s acidity (lower pKa_a) and enhances binding to target enzymes (e.g., kinases or proteases). Computational studies (DFT) can map electrostatic potential surfaces to predict hydrogen-bonding interactions . SAR studies on analogs (e.g., 4-chlorophenyl derivatives) show fluorine’s role in improving metabolic stability .

Q. What in vivo pharmacokinetic challenges are associated with cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid, and how can they be mitigated?

  • Methodological Answer : Cyclopropane carboxylic acids often exhibit poor oral bioavailability due to:

  • High polarity : Prodrug strategies (e.g., ester prodrugs) improve membrane permeability .
  • Rapid clearance : Structural modifications (e.g., α-methylation) reduce renal excretion.
  • Species variability : Cross-validate PK profiles in multiple animal models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

  • Analysis : Discrepancies may stem from:

  • Crystallinity vs. amorphous forms : Amorphous phases dissolve faster but are less stable .
  • Impurity profiles : Residual solvents (e.g., DMF) in synthesis can alter solubility measurements .
  • pH dependence : Solubility in DMSO or DMF should be measured at controlled water content .

Research Design Considerations

Q. How to design experiments to study the compound’s role as a metalloenzyme inhibitor?

  • Methodological Answer :

  • Enzyme assays : Use UV-Vis or fluorescence-based assays (e.g., chelation of Zn2+^{2+} in matrix metalloproteinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-structures to identify interaction motifs .

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